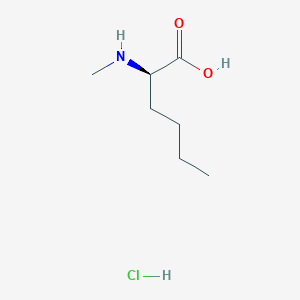

N-Me-D-Nle-OH.HCl

Description

Context of Non-Canonical Amino Acids and Their Research Significance

The proteins in virtually all living organisms are constructed from a set of twenty genetically encoded, or canonical, amino acids (CAAs). meilerlab.org However, the field of chemical biology has increasingly turned to non-canonical amino acids (NCAAs), which are any amino acids not among the original twenty. meilerlab.orgnih.gov These can be naturally occurring, such as post-translationally modified residues or metabolites, or entirely synthetic creations. nih.govplos.org The introduction of NCAAs into peptide or protein sequences is a powerful strategy to expand the chemical and functional diversity available for research. meilerlab.orgbakerlab.org

The significance of NCAAs in research is multifaceted. By moving beyond the limitations of the 20 CAAs, scientists can design molecules with novel properties. bakerlab.org Incorporating NCAAs can improve the biophysical characteristics of peptides, such as their stability, solubility, and binding affinity for specific targets. plos.orgrsc.org This is particularly valuable in the study of protein-protein interactions (PPIs), which are often challenging to modulate with traditional small molecules. meilerlab.orgchemrxiv.org Peptides containing NCAAs can be designed to mimic or disrupt these interactions with high specificity. meilerlab.org With hundreds of NCAAs now commercially available, researchers have a vast toolkit to create unique molecular structures for academic and therapeutic investigations. meilerlab.orgbakerlab.org

Table 1: Comparison of Canonical vs. Non-Canonical Amino Acids

| Feature | Canonical Amino Acids (CAAs) | Non-Canonical Amino Acids (NCAAs) |

|---|---|---|

| Definition | The 20 amino acids genetically encoded in the universal genetic code. | Any amino acid other than the 20 canonical ones. |

| Source | Directly incorporated into proteins during translation. nih.gov | Result from post-translational modification or are synthetically created. nih.govplos.org |

| Diversity | Limited to 20 side chains and L-stereochemistry. | Vast chemical diversity in side chains, backbone modifications, and stereochemistry. meilerlab.orgbakerlab.org |

| Research Role | Serve as the fundamental units of natural proteins. | Used to enhance peptide properties like stability, affinity, and to create novel structures. plos.orgrsc.orgresearchgate.net |

Role of N-Methylation in Peptide and Peptidomimetic Design for Research Purposes

N-methylation is the substitution of a methyl group onto the nitrogen atom of a peptide's amide backbone. researchgate.net This modification is a key strategy in peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides. chemrxiv.org The presence of an N-methyl group introduces significant changes to a peptide's properties. One of the primary benefits is enhanced metabolic stability. researchgate.net The methylated amide bond is often resistant to cleavage by proteases, the enzymes that typically degrade peptides in biological systems. researchgate.netresearchgate.net

Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. chemrxiv.orgresearchgate.net By limiting the possible shapes a peptide can adopt, N-methylation can pre-organize the molecule into a conformation that is optimal for binding to its biological target, potentially increasing its binding affinity and selectivity. chemrxiv.orgresearchgate.net This modification also increases the lipophilicity (fat-solubility) of the peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability. nih.govnih.govresearchgate.net The immunosuppressant drug Cyclosporin A, which is orally bioavailable, is a well-known example of a natural peptide rich in N-methylated amino acids. researchgate.netresearchgate.net

Table 2: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Research Significance |

|---|---|---|

| Proteolytic Stability | Increases resistance to enzymatic degradation. researchgate.netresearchgate.net | Prolongs the peptide's functional lifetime in biological systems. |

| Conformational Flexibility | Reduces flexibility by introducing steric constraints. researchgate.net | Can lock the peptide into a bioactive conformation, improving affinity and selectivity. chemrxiv.org |

| Hydrogen Bonding | Removes the amide proton, preventing it from acting as a hydrogen bond donor. nih.gov | Alters secondary structure preferences and intramolecular/intermolecular interactions. |

| Membrane Permeability | Generally increases lipophilicity, which can improve cell permeability. nih.govnih.gov | Enhances the potential for a peptide to reach intracellular targets. |

Stereochemical Considerations of D-Amino Acids in Bioactive Molecules

With the exception of glycine, all amino acids are chiral, meaning they exist in two mirror-image forms, or enantiomers: the L-form (levorotary) and the D-form (dextrorotary). pnas.org Proteins in most organisms are exclusively made from L-amino acids. pnas.org The incorporation of D-amino acids into synthetic peptides is a powerful strategy for creating bioactive molecules with improved properties. researchgate.net

The most significant advantage of using D-amino acids is their ability to confer resistance to proteolysis. pnas.orgthieme-connect.com Since proteases are stereospecific enzymes evolved to recognize and cleave peptide bonds between L-amino acids, peptides containing D-amino acids are not readily degraded. pnas.orgthieme-connect.com This drastically increases their half-life in biological environments. pnas.org In addition to enhancing stability, the inclusion of D-amino acids can be used to induce specific secondary structures, such as β-turns, which can be crucial for biological activity and receptor binding. researchgate.netnih.gov While less common, D-amino acids are not entirely "unnatural," as they are found in the cell walls of bacteria and in some peptide antibiotics and animal venoms. pnas.orgresearchgate.net

Table 3: Comparison of L-Amino vs. D-Amino Acids in Peptide Research

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Natural Abundance | Exclusively used in ribosomal protein synthesis. pnas.org | Found in bacterial cell walls and some natural peptides (e.g., antibiotics). researchgate.netfrontiersin.org |

| Proteolytic Stability | Susceptible to degradation by proteases. pnas.org | Highly resistant to degradation by proteases. pnas.orgthieme-connect.comnih.gov |

| Secondary Structure | Form right-handed alpha-helices. | Induce left-handed helices and can stabilize structures like β-turns. pnas.orgnih.gov |

| Research Utility | Used to construct peptides that mimic natural sequences. | Used to increase peptide half-life and modulate conformation for enhanced activity. researchgate.netnih.gov |

Overview of N-Methyl-D-Norleucine's Utility as a Building Block in Academic Investigations

N-Methyl-D-norleucine hydrochloride combines the structural features of an NCAA, N-methylation, and D-stereochemistry, making it a highly useful building block for specialized research applications. Norleucine (Nle) itself is an NCAA that is an isomer of the canonical amino acid leucine (B10760876), featuring a linear four-carbon side chain. researchgate.net Its structural similarity allows it to act as a probe, substituting for residues like leucine or methionine to investigate their roles in protein interactions and function without the complication of methionine's potential for oxidation. rsc.org

The true utility of N-Me-D-Nle-OH.HCl lies in the synergistic benefits of its components. As an N-methylated D-amino acid, it provides maximal resistance to enzymatic degradation while simultaneously imposing significant conformational constraints on the peptide backbone. This makes it an ideal tool for designing highly stable and structurally defined peptidomimetics. A notable example of its use is in the synthesis of BQ-788, a potent and selective antagonist for the endothelin B receptor, where the D-norleucine residue is a critical part of the pharmacophore. researchgate.net In academic research, scientists use this building block to systematically modify peptide sequences, allowing for detailed structure-activity relationship (SAR) studies to probe biological function and optimize peptide-based molecules. chemimpex.comchemimpex.com

Table 4: Physicochemical Properties of N-Methyl-D-Norleucine and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| D-Norleucine | 327-56-0 | C6H13NO2 | 131.17 chemicalbook.com |

| Fmoc-N-methyl-L-norleucine | 112883-42-8 | C22H25NO4 | 367.4 chemimpex.com |

| N-Methyl-L-norleucine hydrochloride | 17343-27-0 | C7H15NO2·HCl | 181.66 (as base) chemimpex.com |

| D-Norleucine, 2-methyl-, hydrochloride | 73473-41-3 | C7H16ClNO2 | 181.66 aablocks.com |

Table 5: Research Applications of N-Methyl-D-Norleucine Building Blocks

| Application Area | Description | Example |

|---|---|---|

| Peptide Synthesis | Serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) to create complex and stable peptides. chemimpex.com | Incorporation into peptide chains to enhance biological activity. |

| Drug Design | Used to design potent and selective peptide-based modulators of biological targets like GPCRs and other receptors. researchgate.netlumc.nl | Synthesis of receptor antagonists such as BQ-788. researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Enables systematic modification of peptide leads to probe how changes in structure affect biological function. chemimpex.com | Replacing canonical residues to study the impact on receptor binding and selectivity. |

| Protein Engineering | Used to modify proteins to explore structure-function relationships and develop novel protein therapeutics. chemimpex.com | Creation of peptidomimetics with enhanced stability and novel functionalities. researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2R)-2-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

InChI Key |

XTYYXAJKEDLNGG-FYZOBXCZSA-N |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC.Cl |

Canonical SMILES |

CCCCC(C(=O)O)NC.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl D Norleucine and Its Integration into Complex Molecular Architectures

Asymmetric Synthesis of D-Norleucine and Derivatives

The synthesis of N-Me-D-Nle-OH begins with the stereoselective production of its D-norleucine precursor. Achieving the desired D-enantiomer with high purity is paramount and can be accomplished through various asymmetric synthesis techniques.

Enantiomerically pure D-amino acids are valuable building blocks for pharmaceuticals. mdpi.com The asymmetric synthesis of D-norleucine can be approached through several catalytic routes, including both enzymatic and non-enzymatic methods.

Enzymatic Synthesis: Biocatalysis offers high selectivity for producing chiral amino acids. polimi.it D-amino acid transaminases (D-ATAs) are particularly effective for the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comresearchgate.net For instance, a transaminase from Haliscomenobacter hydrossis has been investigated for its potential to produce various optically pure aliphatic and aromatic D-amino acids. mdpi.com In a typical setup, the α-keto acid precursor to norleucine (2-oxohexanoic acid) is aminated using a stereoselective D-ATA. To drive the reaction equilibrium towards the product, a coupled-enzyme system can be employed where the co-product, α-ketoglutarate, is continuously removed. mdpi.com Studies have shown that this method can achieve product yields exceeding 90% and enantiomeric excess (ee) values greater than 99% for a range of D-amino acids. mdpi.com

Non-Enzymatic Catalysis: Non-enzymatic catalytic asymmetric synthesis relies on the interaction between a chiral ligand and the substrate to generate chirality. polimi.it One prominent method involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. This approach has been successfully applied to the synthesis of various non-proteinogenic amino acids. nih.gov Another powerful technique is rhodium-catalyzed asymmetric hydroamination, which has been used to synthesize Fmoc-protected D-norleucine directly. researchgate.net These catalytic methods offer robust and scalable routes to the desired D-enantiomer.

| Method | Catalyst/Reagent Type | Key Features | Reported Efficiency | Citations |

| Enzymatic Transamination | D-Amino Acid Transaminase (D-ATA) | High stereoselectivity; mild reaction conditions. | >90% yield; >99% ee | mdpi.comresearchgate.net |

| Chiral Phase-Transfer Catalysis | Ni(II) Complexes of Schiff Bases | Scalable; allows for synthesis of diverse amino acids. | High yield and diastereomeric purity. | nih.gov |

| Asymmetric Hydroamination | Rhodium-based Catalysts | Direct functionalization to protected amino acids. | Good yields and enantioselectivity. | researchgate.net |

Once D-norleucine is synthesized, it must be appropriately derivatized for subsequent N-methylation. This process typically involves the protection of the α-amino and carboxylic acid groups to ensure selective methylation. The α-amino group is often protected with a group that can be removed and replaced with a methyl group, or a group that facilitates direct methylation.

A common strategy involves protecting the amino acid with an o-nitrobenzenesulfonyl (o-NBS) group. acs.org This protecting group activates the nitrogen atom, making it susceptible to alkylation. The carboxylic acid is typically protected as an ester (e.g., methyl ester) during this step. After N-methylation, these protecting groups are removed to yield the final N-methylated amino acid. For analytical purposes, chiral derivatizing agents like Marfey's reagent (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to confirm the stereochemistry of the synthesized amino acid. nih.gov

Catalytic and Non-Enzymatic Approaches for Enantioselective Production

Strategies for N-Methylation of Amino Acids and Peptide Backbones

N-methylation significantly alters the properties of a peptide, reducing the hydrogen-bonding capacity of the amide backbone and introducing steric hindrance, which can increase resistance to proteolytic degradation. researchgate.net Several general methods exist for the N-methylation of amino acids.

One of the most established methods is reductive amination using formaldehyde (B43269) and a reducing agent. researchgate.net However, this method can sometimes lead to over-methylation or other side reactions, especially with complex substrates.

A more controlled and widely used approach is the Fukuyama-Mitsunobu reaction or related alkylations of an activated sulfonamide. acs.org In this multi-step process, the amino group is first protected with an electron-withdrawing sulfonyl group, such as o-nitrobenzenesulfonyl (o-NBS) or tosyl (Ts). The resulting sulfonamide is acidic enough to be deprotonated by a mild base, and the subsequent nucleophilic nitrogen can be alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663). acs.org The sulfonyl group is then cleaved under specific conditions to reveal the N-methylated amine. An efficient procedure uses dimethyl sulfate with DBU as the base for the methylation step, followed by ester cleavage using lithium iodide to avoid racemization. acs.org

| Method | Reagents | Advantages | Disadvantages | Citations |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Direct, one-pot procedure. | Risk of over-methylation, harsh conditions. | researchgate.net |

| Alkylation of Sulfonamides | o-NBS-Cl, Base (e.g., DBU), Methylating Agent (e.g., (CH₃)₂SO₄) | High yields, controlled mono-methylation, compatible with various functional groups. | Multi-step process. | acs.org |

| Direct Alkylation | Methyl Iodide, Base | Simple concept. | Low yields, over-methylation is common, reagent handling issues. | researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Methyl-D-Norleucine Incorporation

The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the increased steric bulk of the secondary amine. nih.gov This steric hindrance slows down the kinetics of the coupling reaction, necessitating optimized protocols.

Two primary orthogonal protection strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. lifetein.comamericanpeptidesociety.orgiris-biotech.de

The Fmoc/tBu strategy is the most widely used method today. lifetein.comiris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed using a solution of piperidine (B6355638) in DMF. lifetein.com Side-chain protecting groups (like tert-butyl, tBu) and the resin linker are acid-labile, typically cleaved in a final step using strong trifluoroacetic acid (TFA). researchgate.net The key advantage of this strategy is the mildness of the Fmoc deprotection step, which preserves acid-sensitive side-chain protecting groups throughout the synthesis. lifetein.comiris-biotech.de

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based (Bzl) groups for side-chain protection. iris-biotech.depeptide.com The Boc group is removed with a moderately strong acid like TFA at each cycle. researchgate.net The more stable side-chain protecting groups and the resin linker are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.deresearchgate.net While robust, the repeated use of acid for deprotection and the requirement for hazardous HF for final cleavage have made this method less common for routine synthesis. iris-biotech.de

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Citations |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | lifetein.comresearchgate.net |

| Nα-Deprotection | 20-50% Piperidine in DMF | 50% TFA in DCM | lifetein.comresearchgate.net |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) | lifetein.compeptide.com |

| Final Cleavage | High-concentration TFA | Anhydrous HF | iris-biotech.deresearchgate.net |

| Advantages | Mild deprotection, orthogonal, automatable. | Robust chemistry. | lifetein.comamericanpeptidesociety.org |

| Disadvantages | Potential for aspartimide formation with piperidine. | Harsh final cleavage, repeated acid exposure. | iris-biotech.deresearchgate.net |

Coupling a sterically hindered N-methylated amino acid to the peptide chain is often inefficient and requires specialized reagents and conditions to achieve acceptable yields and prevent side reactions. nih.gov

Coupling Efficiency: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often too slow for N-methylated residues. More potent activating agents are required. Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven to be particularly effective for these difficult couplings. nih.govpeptide.com Uronium/aminium salts like HBTU and HATU are also widely used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. peptide.com Longer coupling times and double-coupling cycles are common strategies to drive the reaction to completion.

Minimization of Racemization: Racemization of the activated amino acid is a significant risk during peptide synthesis, leading to diastereomeric impurities that are difficult to separate. nih.gov The risk is heightened with N-methylated amino acids under certain conditions. The choice of coupling reagent, base, and temperature plays a crucial role. Additives like HOBt can form active esters that couple with less racemization. peptide.com The use of hindered, non-nucleophilic bases such as diisopropylethylamine (DIEA) or collidine is preferred to minimize base-catalyzed epimerization. acs.orgresearchgate.net For particularly sensitive residues, performing the coupling at a lower temperature can also help limit racemization. researchgate.net

| Reagent Class | Examples | Additive | Key Characteristics | Citations |

| Carbodiimides | DIC, DCC | HOBt, Oxyma | Standard reagents, but often inefficient for N-Me-AAs. HOBt suppresses racemization. | peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | HOAt | Highly effective for sterically hindered couplings, including N-Me-AA to N-Me-AA bonds. | nih.govpeptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | HOBt, HOAt | Very efficient and fast-acting coupling reagents with low racemization when used with additives. | acs.orgpeptide.com |

Fmoc/tBu and Boc/Bzl Strategies for N-Methyl-D-Norleucine Coupling

Solution-Phase Synthetic Routes for N-Methyl-D-Norleucine Containing Constructs

The synthesis of peptides containing N-methylated amino acids like N-Methyl-D-norleucine (N-Me-D-Nle) in the solution phase is a well-established strategy that offers advantages in terms of scalability and purification of intermediate products. scielo.org.mx Unlike solid-phase peptide synthesis (SPPS), solution-phase methods involve the coupling of amino acid or peptide segments entirely in a solvent system. This approach can be particularly advantageous for producing large quantities of specific peptide constructs. scielo.org.mx

A key challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group, which can slow down the coupling reaction. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient amide bond formation and to minimize racemization. scielo.org.mx

A practical example of incorporating a D-norleucine-containing segment in a solution-phase synthesis is found in the total synthesis of Thailandepsin B, a bicyclic depsipeptide. jst.go.jp Although the norleucine in this specific precursor was not N-methylated, the methodology for the condensation of the D-norleucine-containing segment is directly applicable. The process involved the coupling of two major segments, one of which was a D-norleucine derivative. jst.go.jp The condensation was achieved using a phosphonium-based coupling reagent, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (i-Pr₂NEt), in acetonitrile (B52724) as the solvent. jst.go.jp This reaction proceeded with high efficiency, affording the desired product in a 98% yield. jst.go.jp

Subsequent to the coupling, the methyl ester protecting group on the D-norleucine segment was removed via saponification using lithium hydroxide (B78521) (LiOH) in methanol (B129727) to yield the carboxylic acid necessary for the next step in the synthesis. jst.go.jp This two-step process highlights a standard solution-phase strategy for integrating a norleucine-containing unit into a complex molecular architecture.

Table 1: Example of Solution-Phase Coupling of a D-Norleucine Containing Segment

| Step | Reactants | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Coupling | D-norleucine methyl ester hydrochloride (12), Carboxylic acid segment (13) | PyBOP, i-Pr₂NEt | MeCN | 98% | jst.go.jp |

| Saponification | Coupled product (14) | LiOH, MeOH | MeOH | 90% | jst.go.jp |

Another approach in solution-phase synthesis is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatographic purification. This method involves using a protective group that facilitates the purification of the product by simple washing and precipitation, and the auxiliary group can often be recovered and reused. nih.gov While not specific to N-Me-D-Nle, this methodology is applicable to the synthesis of N-protected amino acids and peptides in solution, offering a more environmentally friendly and scalable process. nih.gov

Post-Synthetic Modification Approaches for N-Methyl-D-Norleucine Residues within Peptides

Post-synthetic modification refers to the chemical alteration of a peptide after its primary sequence has been assembled. The incorporation of N-methylated amino acids like N-Me-D-Nle is itself a critical modification strategy to enhance the pharmaceutical properties of peptides. biosynth.comqyaobio.com These modifications are known to increase metabolic stability, resistance to enzymatic degradation by proteases, and membrane permeability. biosynth.comnih.gov The N-methyl group constrains the peptide backbone's conformation and blocks hydrogen bonding sites, which contributes to this enhanced stability. scielo.org.mx

While the primary role of N-Me-D-Nle is often as a stability-enhancing modification, the norleucine side chain itself can be a target for further chemical changes, although this is less common than modifications on more reactive side chains (like lysine (B10760008) or cysteine). Norleucine is often used as a non-oxidizable isosteric replacement for methionine, preventing loss of biological activity due to oxidation. bachem.comthermofisher.com

Advanced strategies have been developed for the post-synthetic modification of related residues, which could theoretically be adapted for norleucine. For instance, a method involving the solid-phase synthesis of peptides containing hydroxynorleucine has been reported. nih.gov In this process, the hydroxyl group of the hydroxynorleucine residue within the assembled peptide was oxidized to an aldehyde using Dess-Martin periodinane. This aldehyde then served as a handle for subsequent reductive amination with various primary amines, allowing for the introduction of diverse alkyl groups onto the side chain. nih.gov This robust method demonstrates the feasibility of side-chain modification on a norleucine backbone post-synthesis.

Another sophisticated technique is native chemical ligation (NCL), which allows for the joining of two unprotected peptide segments. Research has demonstrated the use of a γ-thionorleucine residue as a handle for NCL. rsc.org Following the ligation reaction, a desulfurization step effectively converts the γ-thionorleucine into norleucine. This allows for the chemical synthesis of larger proteins where norleucine is present at the ligation site. rsc.org

Table 2: Rationale for N-Methyl-D-Norleucine Incorporation as a Peptide Modification

| Property Enhanced | Mechanism | Reference |

|---|---|---|

| Proteolytic Stability | N-methylation blocks enzyme cleavage sites and induces conformational rigidity. | scielo.org.mxnih.gov |

| Membrane Permeability | Reduced hydrogen bonding ability and altered conformation can improve passage through cell membranes. | biosynth.comnih.gov |

| Conformational Rigidity | The N-methyl group restricts rotation around the amide bond, influencing the peptide's secondary structure. | scielo.org.mx |

| Resistance to Oxidation | The norleucine side chain serves as a stable isostere for methionine, which is prone to oxidation. | bachem.comthermofisher.com |

Conformational and Structural Investigations of Peptides Incorporating N Methyl D Norleucine

Impact on Peptide Backbone Conformation and Dihedral Angles

The introduction of N-Me-D-Nle into a peptide backbone induces significant local and global conformational changes. The primary modifications stem from two key features: the N-methyl group and the D-alpha-carbon stereochemistry.

The N-methyl group replaces the amide proton, thereby eliminating the possibility for this specific amide to act as a hydrogen bond donor. uni-muenchen.denih.gov This modification can destabilize or alter canonical secondary structures like α-helices and β-sheets, which are heavily reliant on intramolecular hydrogen bonding networks. uni-muenchen.de Furthermore, the steric bulk of the methyl group restricts the rotational freedom around the peptide backbone, particularly influencing the preceding residue's psi (ψ) angle and the N-methylated residue's phi (φ) angle. nih.govnih.gov

A significant consequence of N-methylation is its effect on the cis/trans isomerization of the peptide bond. While typical peptide bonds strongly favor the trans conformation, the energy barrier for the cis conformation is lowered for N-methylated peptide bonds. rsc.org A comparative study of cyclic pentapeptides, cyclo(Asp-Trp-Pro-Asp-Phe) and cyclo(Asp-Trp-(NMe)Nle-Asp-Phe), revealed that the N-Me-Nle-containing peptide exhibited a more complex conformational equilibrium with at least four cis/trans isomers, compared to only two for the proline-containing analogue. nih.govnih.gov This increased number of isomers in the N-Me-Nle peptide was attributed to additional cis/trans isomerization at other peptide bonds within the ring, not just the imido bond, highlighting an enhanced flexibility conferred by the N-Me-Nle residue in this specific macrocyclic context. nih.govnih.gov The increased flexibility is specifically linked to the rotational freedom of the φ angle of the N-Me-Nle residue. nih.govnih.gov

The D-configuration of the α-carbon further constrains the accessible conformational space, favoring dihedral angles that are often enantiomeric to those preferred by L-amino acids. The combination of N-methylation and D-chirality makes N-Me-D-Nle a potent tool for inducing specific turn structures, as will be discussed in the following section.

| Feature of N-Me-D-Nle | Impact on Peptide Backbone | Reference |

| N-Methylation | Eliminates H-bond donor capability, restricts rotation, lowers cis/trans energy barrier. | uni-muenchen.denih.govnih.govnih.govrsc.org |

| D-Stereochemistry | Favors dihedral angles in regions of the Ramachandran plot distinct from L-amino acids. | cdnsciencepub.com |

| Combined Effect | Induces unique turn geometries and can increase local flexibility. | nih.govnih.gov |

Analysis of Secondary Structural Elements (e.g., β-Turns, Helical Structures)

The unique structural features of N-Me-D-Nle make it a powerful residue for nucleating specific secondary structures, particularly β-turns and β-sheets. Research has shown that the combination of N-methylation and heterochirality (incorporating a D-amino acid into an L-peptide sequence) can effectively induce β-sheet formation in linear peptides, even without the need for covalent cyclization. nih.govwikipedia.org

Studies on model β-hairpin peptides have demonstrated that an N-methylated D-amino acid can effectively replace D-proline, a well-known β-turn inducer, at the i+1 position of a turn motif. nih.gov When paired with an N-methylated L-amino acid at the i+2 position, this motif can nucleate a stable βII' turn, which is crucial for initiating β-hairpin folding. nih.govnih.gov For instance, a study using N-methylated D-amino acids showed that they could induce a β-sheet structure characterized by a broad minimum around 215 nm in circular dichroism (CD) spectra. nih.gov

In the context of cyclic peptides, NMR studies on cyclo(Asp-Trp-(NMe)Nle-Asp-Phe) indicated that the backbone angles around the cis peptide bonds are "rather similar to the angles of a βVIb turn". nih.govnih.gov βVI turns are characterized by a cis peptide bond at the i+2 position, and the βVIb subtype has specific dihedral angle requirements for the central i+1 and i+2 residues. While the precise angles for the N-Me-Nle peptide were not detailed, the comparison suggests a strong preference for this particular turn type.

| β-Turn Type | Ideal Dihedral Angles (φ, ψ) for Central Residues (i+1, i+2) | Relevance to N-Me-D-Nle |

| Type II' | (60°, -120°), (-80°, 0°) | Induced by N-methylated D-amino acid at i+1 position in β-hairpins. nih.govnih.gov |

| Type VIb | (-135°, 135°), (-75°, 160°) | Preferred conformation in N-Me-Nle containing cyclic pentapeptides. nih.govnih.govembl.deresearchgate.net |

Influence on Macrocyclic and Constrained Peptide Architectures

As previously mentioned, the substitution of proline with N-Me-Nle in a cyclic pentapeptide scaffold resulted in a more flexible and conformationally diverse molecule. nih.govnih.gov This finding highlights that while N-methylation is often employed as a strategy to rigidify peptides, its effect is not universally predictable and can, in certain ring sizes and sequences, lead to increased dynamic behavior. This is largely due to the combination of removing a hydrogen bond constraint and enabling freer rotation around the φ backbone dihedral angle. nih.govnih.gov

In the broader context of macrocyclic peptide design, N-methylated amino acids and D-amino acids are frequently used to improve pharmacokinetic properties. nih.govnih.gov The strategic placement of D-amino acids can induce specific turns that are critical for achieving a binding-competent conformation, while N-methylation can enhance membrane permeability. The use of N-Me-D-Nle, therefore, represents a dual strategy to influence both the conformational landscape and the drug-like properties of a macrocycle. For example, in the design of macrocyclic peptide libraries for drug discovery, building blocks like N-methyl-L-norleucine have been included to explore novel conformational spaces. rsc.orgnih.gov

Studies on Peptide Rigidity, Flexibility, and Dynamic Behavior

The dynamic behavior of a peptide, encompassing its rigidity and flexibility, is fundamentally altered by the inclusion of N-Me-D-Nle. The primary tool for investigating these dynamics at an atomic level is Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by molecular dynamics simulations.

The most direct experimental evidence comes from the comparative NMR study of cyclic pentapeptides. nih.govnih.gov The observation of a higher number of distinct isomers for the N-Me-Nle-containing peptide is a clear indicator of enhanced conformational flexibility compared to the proline analogue. nih.govnih.gov This flexibility arises from two sources: the increased ease of cis/trans isomerization at multiple sites within the peptide backbone and the rotational freedom around the N-Cα (φ) bond of the N-Me-Nle residue itself. nih.govnih.gov

Computational and Theoretical Modeling of Conformational Preferences

Computational and theoretical methods are indispensable for elucidating the conformational preferences of peptides containing non-canonical residues like N-Me-D-Nle. These approaches allow for the exploration of the potential energy landscape and the prediction of stable conformations that may be difficult to capture experimentally.

Molecular Dynamics (MD) simulations are a cornerstone of this analysis, providing insights into the dynamic behavior, flexibility, and conformational ensembles of peptides in various environments. rsc.org For peptides with N-methylated residues, MD simulations can model the consequences of altered hydrogen bonding patterns and steric clashes. However, accurate simulations require robust force fields specifically parameterized for non-canonical amino acids to correctly model their unique properties. nih.gov

The study by Weisshoff et al. on an N-Me-Nle cyclic pentapeptide utilized restrained molecular dynamics to help elucidate the solution-state structures of the observed isomers. nih.govnih.gov Theoretical studies using methods like Density Functional Theory (DFT) have been applied to other N-methylated peptides to understand their intrinsic tendencies to form β-turns, revealing dramatic changes in conformational properties upon N-methylation. nih.gov

While extensive computational studies focused specifically on N-Me-D-Nle are not widely reported in the literature, the established methodologies are readily applicable. Such studies would typically involve:

Conformational Searching: Systematically or stochastically sampling the dihedral angle space (φ, ψ) to identify low-energy conformations. cdnsciencepub.com

Energy Calculations: Using quantum mechanics or molecular mechanics to calculate the relative energies of different conformers. cdnsciencepub.com

Molecular Dynamics (MD) Simulations: Simulating the peptide's movement over time in an explicit or implicit solvent to understand its dynamic behavior and conformational stability. rsc.org

These computational approaches are crucial for rationalizing experimental observations and for the de novo design of peptides with precisely controlled three-dimensional structures.

Biochemical and Biological Activity Modulation Driven by N Methyl D Norleucine Residues

Modulation of Proteolytic Stability and Enzymatic Degradation Profiles

A primary advantage of incorporating N-methylated amino acids, such as N-Me-D-Nle, into peptide backbones is the significant enhancement of their resistance to enzymatic degradation. qyaobio.comresearchgate.netmdpi.com The N-methyl group on the amide nitrogen sterically hinders the approach of proteases, which typically recognize and cleave peptide bonds involving L-amino acids. mdpi.com This modification obstructs the hydrolysis of the peptide bond, thereby increasing the peptide's half-life in biological media like human serum. qyaobio.comresearchgate.net

This principle has been successfully applied in the development of minigastrin (MG) analogues for targeting the cholecystokinin-2 receptor (CCK2R). acs.orgmdpi.com For instance, the substitution of the oxidation-sensitive methionine (Met) with (N-Me)Nle in the minigastrin analog DOTA-MGS5 resulted in a product with highly increased stability against enzymatic degradation. mdpi.comnih.govnih.gov Studies on DOTA-MGS5 and related compounds radiolabeled with Indium-111, Gallium-68, and Lutetium-177 have consistently demonstrated high resistance to degradation in various media, including human serum and in vivo in mice, for extended periods. acs.orgnih.govmdpi.comnih.gov In BALB/c mice, a high percentage of the intact radiopeptide remains in the blood up to an hour after injection, a significant improvement over analogues without this modification. nih.govnih.gov The combination of increased enzymatic stability and enhanced protein binding appears to be crucial for improving specific receptor interactions at target sites, such as tumors. nih.gov

Receptor Binding Affinity and Ligand Selectivity Studies

N-Methyl-D-norleucine plays a critical role in modulating how peptide ligands interact with their G protein-coupled receptors (GPCRs), influencing both binding affinity and selectivity for receptor subtypes. wikipedia.orgnih.govyoutube.com

The cholecystokinin-2 receptor (CCK2R) is a significant target in nuclear medicine for the diagnosis and therapy of various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC). nih.govmdpi.comthno.org The development of stable and high-affinity peptide ligands for CCK2R is a major focus of research.

Studies have shown that substituting methionine with N-methyl-norleucine in minigastrin analogues can significantly enhance CCK2R affinity and tumor uptake. nih.govmdpi.com For example, the exchange of Met with (N-Me)Nle in certain cholecystokinin (B1591339) analogues led to increased CCK2R affinity. nih.gov The compound DOTA-MGS5, which features a (N-Me)Nle substitution for Met and a 1-naphthylalanine (1-Nal) for Phenylalanine (Phe), demonstrates impressively high uptake in CCK2R-expressing xenografts and high affinity to the human CCK2R. nih.govnih.govmdpi.com This improved performance is attributed to the combination of enhanced enzymatic stability and favorable receptor interaction dynamics. nih.gov Research indicates that the combined substitution of Met with (N-Me)Nle and Phe with 1Nal is necessary for achieving efficient stabilization and preventing loss of receptor affinity. mdpi.com

Table 1: Impact of N-Me-D-Nle Substitution on CCK2R Ligand Properties

| Compound | Key Substitution(s) | Observed Effect on CCK2R Interaction/Stability | Reference |

|---|---|---|---|

| DOTA-MGS5 | Met → (N-Me)Nle, Phe → 1-Nal | Increased CCK2R affinity, high stability against enzymatic degradation, and enhanced tumor uptake. | nih.govnih.govmdpi.com |

| 111In-DOTA-MGS4 | Met → (N-Me)Nle, Phe → (N-Me)Phe | Showed enzymatic stability similar to DOTA-MGS5 but lower protein binding and tumor uptake. | nih.govsnmjournals.org |

| 111In-CP04 | No (N-Me)Nle | Lower enzymatic stability and tumor uptake compared to DOTA-MGS5. | nih.gov |

| HYNIC-MGS11 | Met → (N-Me)Nle, Phe → (N-Me)1-Nal | Synthesized to evaluate if additional N-methylation provides further stabilizing effects. | nih.gov |

The melanocortin receptor (MCR) family, which includes five subtypes (MC1R to MC5R), is involved in various physiological processes, and developing ligands with high selectivity for a specific subtype is a significant challenge. mdpi.comnih.gov N-methylation of peptide backbones has emerged as a powerful technique to improve receptor subtype selectivity. capes.gov.br

In the context of melanocortin peptides, such as analogues of α-Melanocyte-Stimulating Hormone (α-MSH), systematic N-methylation has been shown to progressively improve selectivity for the human MC1R (hMC1R). capes.gov.br While the superpotent α-MSH analogue MT-II is nonselective, a library of its N-methylated derivatives demonstrated that selectivity for hMC1R improves with each introduced N-methyl group. capes.gov.br This strategy can constrain the peptide's conformational flexibility, stabilizing a conformation that is preferred by a specific receptor subtype. researchgate.netcapes.gov.br The incorporation of norleucine (Nle) in place of methionine is a common modification in potent MSH analogues like MT-II and SHU9119. nih.gov Subsequent N-methylation of these Nle-containing scaffolds can further refine their selectivity profile. capes.gov.bruq.edu.au

Table 2: Effect of N-Methylation on Melanocortin Receptor Ligand Selectivity

| Peptide Modification Strategy | Observed Effect on MCR Selectivity | Underlying Principle | Reference |

|---|---|---|---|

| Multiple N-methylation of MT-II backbone | Increased selectivity and potency for hMC1R. The most potent derivative had four N-methyl groups. | Reduces conformational flexibility, stabilizing a backbone structure that is selectively recognized by hMC1R. | capes.gov.br |

| Incorporation of Nle and D-Phe | Creates highly potent but often non-selective MCR agonists (e.g., MT-II). | Enhances biological activity and stability, serving as a scaffold for further modifications. | nih.gov |

| Removal of N-methyl groups from a bicyclic peptide framework | Substantially reduced potency at hMC1R, with smaller effects on hMC3R and hMC4R. | Demonstrates the importance of N-methylation at specific sites for maintaining high-affinity agonism. | uq.edu.au |

The introduction of N-methyl-norleucine has also been explored in ligands targeting opioid and neurokinin receptors. The neurokinin receptors (NK1, NK2, NK3) are GPCRs that are activated by tachykinins like Substance P and Neurokinin A. guidetopharmacology.org

An analogue of Neurokinin A, [Lys5,MeLeu9,Nle10]Neurokinin A(4-10), which incorporates N-methyl-leucine and norleucine, acts as a selective and potent agonist for the NK2 receptor (NK2R). medchemexpress.com This demonstrates the utility of such modifications in creating subtype-selective agonists within the tachykinin system. In another study, hybrid peptides were synthesized to target both opioid and neurokinin receptors simultaneously. One such hybrid, designed as an opioid agonist/NK1 antagonist, included norleucine in its structure: Tyr-[d-Lys-Phe-Phe-Asp]-Asn-d-Trp-Phe-d-Trp-Leu-Nle-NH2. mdpi.com This compound showed significant antinociceptive effects in animal models without inducing tolerance or constipation, highlighting the potential of multi-target ligands where Nle is a component of the NK1 antagonist pharmacophore. mdpi.com

While direct examples of N-Me-D-Nle in opioid ligands are less documented in the provided results, the use of D-amino acids and N-methylation are established strategies in opioid peptide design to increase potency and stability. nih.govgoogleapis.com Methadone, a synthetic µ-opioid receptor agonist, also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, indicating the complex pharmacology that can arise from N-methylated structures. painphysicianjournal.com

G protein-coupled receptors constitute a vast superfamily of membrane receptors that are the targets of a large percentage of modern drugs. wikipedia.orgyoutube.com They share a common seven-transmembrane helical structure and are involved in countless signaling pathways. nih.govembopress.org The principles observed with CCK2R and MCRs can be extrapolated to other GPCRs. The modification of peptide ligands with N-Me-D-Nle is a versatile tool in medicinal chemistry to enhance pharmacological properties for various GPCR targets. mdpi.comnih.gov

The introduction of N-methyl groups can improve metabolic stability and constrain peptide conformation, which can lead to enhanced binding affinity and receptor subtype selectivity for a wide range of GPCRs, including those for angiotensin II and bradykinin. researchgate.netnih.gov The hydrophobic side chain of norleucine can also provide favorable interactions within the hydrophobic pockets of receptor binding sites. nih.gov As seen with apelin, another GPCR ligand, D-Nle is considered as a potential substitute for methionine, suggesting its broad applicability in GPCR ligand design. google.com The strategy of using unnatural amino acids like N-Me-D-Nle is therefore a general approach to optimize peptide-based drugs targeting the GPCR superfamily. mdpi.com

Opioid and Neurokinin Receptor Agonist/Antagonist Profiling

Enzyme-Substrate and Enzyme-Inhibitor Interaction Dynamics

The substitution of natural amino acids with N-methyl-D-norleucine can fundamentally alter the way a peptide interacts with enzymes, in some cases converting a substrate into a potent inhibitor. This is due to changes in charge, hydrophobicity, and steric profile.

A clear example of this is seen with the histone methyltransferase SETD8, an enzyme that monomethylates lysine (B10760008) 20 on histone H4. nih.gov Researchers replaced the target lysine in a substrate peptide with norleucine. The resulting norleucine-containing peptide was no longer a substrate for methylation. Instead, it became a potent competitive inhibitor of SETD8 with a Ki of approximately 50 nM. nih.gov The rationale is that the hydrophobic norleucine side chain fits well into the hydrophobic region of the enzyme's active site pocket but lacks the primary amine that would be methylated, effectively blocking the enzyme's function without being turned over. nih.gov

Similarly, studies on leucine (B10760876) aminopeptidase (B13392206) (LAP) have investigated inhibitors based on phosphorus-containing derivatives of norleucine. tandfonline.com While peptides with N-terminal norleucine are known to be efficiently cleaved substrates for LAP, the organophosphorus derivatives of norleucine acted as moderate inhibitors. tandfonline.com This demonstrates that modifying the amino acid analogue can shift its role from a substrate to a ligand that binds but is not processed, thereby inhibiting the enzyme. The low substrate specificity of some biosynthetic enzymes can also lead to the natural misincorporation of norleucine into proteins in place of methionine, which can have functional consequences for enzyme activity. researchgate.net

Table of Compound Names Mentioned

| Abbreviated Name | Full or Descriptive Name |

| N-Me-D-Nle-OH.HCl | N-Methyl-D-norleucine hydrochloride |

| DOTA-MGS5 | DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2 |

| DOTA-MGS4 | DOTA-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-(N-Me)Phe-NH2 |

| In-CP04 | Indium-111 labeled DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 |

| HYNIC-MGS11 | HYNIC-dGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-(N-Me)1-Nal-NH2 |

| MT-II | Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 |

| SHU9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH2 |

| LMN-NKA | [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) |

| SETD8 | Histone H4–K20 methyltransferase |

| LAP | Leucine aminopeptidase |

| CCK2R | Cholecystokinin-2 Receptor |

| MCR | Melanocortin Receptor |

| GPCR | G Protein-Coupled Receptor |

| NK1/NK2/NK3 | Neurokinin Receptors 1/2/3 |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| HYNIC | 6-hydrazinonicotinyl |

Studies with Proteases and Their Inhibition

The inclusion of N-Me-D-Nle in peptide-based inhibitors has been explored as a strategy to enhance their potency and selectivity against various proteases. The N-methylation of the peptide backbone can confer resistance to proteolytic degradation, a common limitation of peptide drugs. nih.gov

Research into serine protease inhibitors has included derivatives containing N-Me-D-Nle. google.comgoogle.com For instance, studies on inhibitors for the Dengue Virus NS2B/NS3 protease, a serine protease essential for viral replication, have shown that modifications at the C-terminus of peptide-based inhibitors are critical for activity. acs.org While many potential inhibitors show limited efficacy, this highlights the ongoing search for effective structural motifs. nih.gov

In the context of viral proteases like HIV-1 protease, inhibitors are a cornerstone of therapy. tandfonline.com The development of resistance to existing drugs necessitates the design of new inhibitors. pnas.org Structure-activity relationship (SAR) studies of small molecule HIV-1 fusion inhibitors targeting the gp41 protein have shown that while some N-methylated compounds exhibit strong binding to the target's hydrophobic pocket, this does not always translate to high antiviral activity, suggesting that factors beyond simple binding affinity are at play. acs.org

Investigations into leucine aminopeptidase, a metallopeptidase, revealed that phosphonic and phosphinic derivatives of norleucine acted as moderate inhibitors, with Ki values in the micromolar range. tandfonline.com This was unexpected, as the enzyme shows a preference for cleaving substrates with bulky aliphatic residues like norleucine. tandfonline.com

Table 1: Examples of Protease Inhibition Studies Involving Norleucine Derivatives

| Protease Target | Inhibitor Type / Compound Class | Key Finding | Reference(s) |

|---|---|---|---|

| Leucine Aminopeptidase | Phosphonic/phosphinic norleucine derivatives | Moderate inhibition with Ki values in the micromolar range. | tandfonline.com |

| HIV-1 gp41 | N-methylated bisindole compounds | Submicromolar binding affinity did not always translate to submicromolar antiviral activity. | acs.org |

| Dengue Virus NS2B/NS3 Protease | Peptide-based inhibitors | C-terminal modifications are crucial for inhibitory potency. | acs.org |

Mechanistic Probes for Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a validated therapeutic strategy, particularly in oncology. mdpi.commdpi.comuea.ac.uk HDACs are zinc-dependent enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. mdpi.comnih.govbeilstein-journals.org The development of isoform-selective HDAC inhibitors remains a significant challenge. koehlerlab.org

Norleucine derivatives have been incorporated into potent HDAC inhibitors. jst.go.jpgoogleapis.com For example, thailandepsins, which are bicyclic depsipeptides, have been identified as potent HDAC inhibitors, and their synthesis has utilized D-norleucine methyl ester. nih.govjst.go.jp The mechanism of many HDAC inhibitors involves a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. uea.ac.ukbeilstein-journals.org In some inhibitor classes, like those derived from psammaplin A, a thiol moiety serves this function. beilstein-journals.org

While direct studies focusing on N-Me-D-Nle as a mechanistic probe for HDACs are not extensively detailed in the provided results, the substitution of natural amino acids with norleucine derivatives in inhibitor scaffolds helps to elucidate structure-activity relationships. For instance, in the development of inhibitors for Lysine-specific demethylase 1 (LSD1), another epigenetic regulator, substituting a leucine residue with norleucine resulted in stronger inhibitory activity, suggesting that a linear alkyl group is favorable for interaction with the enzyme. jst.go.jp This principle of using non-canonical amino acids to probe enzyme active sites is broadly applicable and suggests that N-Me-D-Nle could be used to explore the hydrophobic pockets and conformational requirements of HDAC active sites.

Table 2: Classes of HDACs

| Class | Members | Cofactor | Primary Location | Reference(s) |

|---|---|---|---|---|

| Class I | HDAC1, 2, 3, 8 | Zn2+ | Nucleus | mdpi.commdpi.commdpi.com |

| Class IIa | HDAC4, 5, 7, 9 | Zn2+ | Shuttle between nucleus and cytoplasm | beilstein-journals.orgmdpi.com |

| Class IIb | HDAC6, 10 | Zn2+ | Shuttle between nucleus and cytoplasm | beilstein-journals.orgmdpi.com |

| Class III (Sirtuins) | SIRT1-7 | NAD+ | Varies | nih.govbeilstein-journals.org |

Investigations in Other Enzyme Systems

The utility of N-Me-D-Nle and related norleucine derivatives extends beyond proteases and HDACs. As an unnatural amino acid, it is a valuable tool for studying protein structure and function. drugbank.comwikipedia.org

In studies of D-Amino Acid Dehydrogenase (D-AADH), an artificially created thermostable enzyme, D-norleucine was used as a substrate. frontiersin.org The non-tagged version of the enzyme showed significantly higher activity for the deamination of D-norleucine compared to its His-tagged counterpart, indicating that interactions near the C-terminus are critical for catalytic activity. frontiersin.org Furthermore, mutating the enzyme (Asp94Ala substitution) resulted in higher reactivity towards D-norleucine, demonstrating how enzyme specificity can be engineered. frontiersin.org

The incorporation of norleucine has also been used to improve the catalytic activity of enzymes for industrial applications. In one study, methionine residues in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus were replaced with the more hydrophobic norleucine. frontiersin.org This substitution, particularly at residues near the active site, resulted in significantly enhanced hydrolytic activity of the lipase on synthetic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org

Norleucine is also recognized as an analog of methionine, lacking the sulfur atom, which makes it useful for probing the role of methionine in biological processes without the potential for oxidation. wikipedia.org This has been applied in studies of Amyloid-β peptide, where replacing a key methionine with norleucine negated the peptide's neurotoxic effects. wikipedia.org

Cellular Uptake Mechanisms and Intracellular Targeting within Research Models

The ability of a compound to cross the cell membrane and reach its intracellular target is paramount for its biological activity. The inclusion of N-Me-D-Nle in peptide structures can significantly influence these properties. N-methylation is known to increase lipophilicity and metabolic stability, which can enhance cell permeability. nih.govnih.gov

A notable example is the minigastrin analog DOTA-MGS5, which contains the sequence Trp-(N-Me)Nle-Asp-1-Nal-NH2. nih.govmdpi.com This peptide targets the cholecystokinin-2 receptor (CCK2R), which is overexpressed in certain cancers like medullary thyroid carcinoma. nih.gov Studies with radiolabeled DOTA-MGS5 demonstrated impressively high uptake in CCK2R-expressing tumor cells, reaching over 60% after 4 hours. nih.gov The high metabolic stability, conferred in part by the N-methylated norleucine, resulted in high levels of intact peptide in the blood and favorable tumor-to-background ratios. nih.govnih.gov This makes it a promising candidate for theranostics, combining diagnosis and therapy. nih.gov

The concept of intracellular targeting involves designing molecules that not only enter the cell but also engage with specific subcellular structures or proteins. Researchers have explored combining cell-surface receptor targeting with moieties that interact with intracellular components. mdpi.com For example, a radiolabeled bombesin (B8815690) derivative, which targets the gastrin-releasing peptide receptor (GRP-r), was conjugated to an inhibitor of the cytosolic heat shock protein 90 (Hsp90). mdpi.com While receptor-specific uptake was confirmed, this strategy did not prevent the eventual washout of the radiotracer from the cell, suggesting that the conjugate may have been trapped in endosomes or degraded in lysosomes. mdpi.com This highlights the complexity of designing dual-targeting agents that can successfully navigate intracellular trafficking pathways.

Structure-Activity Relationship (SAR) Studies for Biological Response Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. acs.orgresearchgate.net The incorporation of N-Me-D-Nle is often a key modification in such studies.

In the development of ligands for the cholecystokinin-2 receptor (CCK2R), SAR studies revealed the critical importance of the N-methyl group on the norleucine residue. nih.gov A comparison between two tetrapeptides, B1 (H-Trp-Nle-Asp-1-Nal-NH2) and B3 (H-Trp-(N-Me)Nle-Asp-1-Nal-NH2), showed that the N-methylated version (B3) had a 50-fold lower IC50 value, indicating significantly higher affinity for the receptor. nih.gov This demonstrates that even a small structural change like the addition of a methyl group to the peptide backbone can have a profound impact on biological activity. nih.gov The combination of (N-Me)Nle and 1-Nal substitutions was found to be necessary for achieving both high stability and potent tumor targeting. mdpi.com

Similarly, in the design of bifunctional ligands for opioid and serotonin (B10506) receptors, the replacement of D-Ala with D-Nle in a peptide sequence led to a significant increase in binding affinity at both µ- and δ-opioid receptors. nih.gov This modification, combined with halogenation of a phenylalanine residue, increased lipophilicity and cell permeability, resulting in compounds with substantially improved potency. nih.gov

Table 3: SAR of N-Methyl-Norleucine in CCK2R and Opioid Receptor Ligands

| Compound/Ligand | Key Structural Feature | Receptor Target | Measured Activity (IC50 or Ki) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Tetrapeptide B1 | H-Trp-Nle -Asp-1-Nal-NH2 | CCK2R | IC50: 106 ± 12 nM | Non-methylated Nle shows lower affinity. | nih.gov |

| Tetrapeptide B3 | H-Trp-(N-Me)Nle -Asp-1-Nal-NH2 | CCK2R | IC50: 2.1 ± 0.2 nM | N-methylation of Nle increases affinity 50-fold. | nih.gov |

| Ligand 3 | Contains D-Ala at position 2 | µ-Opioid Receptor | Ki = 88 nM | Parent compound with lower affinity. | nih.gov |

| Ligand 3 | Contains D-Ala at position 2 | δ-Opioid Receptor | Ki = 56 nM | Parent compound with lower affinity. | nih.gov |

| Ligand 5 | Contains D-Nle at position 2 | µ-Opioid Receptor | Ki = 16 nM | D-Nle substitution increases µ-opioid affinity 5.5-fold. | nih.gov |

These studies underscore the value of N-Me-D-Nle as a building block in peptide and small molecule design. Its incorporation can be a powerful tool for optimizing various properties, including receptor affinity, metabolic stability, and cellular uptake, ultimately leading to the development of more effective therapeutic and diagnostic agents. chemimpex.comchemimpex.comchemimpex.com

Advanced Analytical and Biophysical Characterization of N Methyl D Norleucine and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both assessing the purity of N-Me-D-Nle-OH.HCl and for its isolation on a research scale. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the primary methods for analytical assessment, while preparative chromatography is used for obtaining purified material.

HPLC and UHPLC are powerful techniques used to separate, identify, and quantify components in a mixture, making them ideal for determining the chemical and enantiomeric purity of this compound. core.ac.ukresearchgate.net Purity assessment is critical, as impurities from the synthetic process, such as unmethylated precursors or the incorrect enantiomer (L-form), can significantly impact subsequent applications.

The analysis typically employs reversed-phase (RP) columns, such as C18, where separation is based on the hydrophobicity of the analytes. researchgate.netscielo.org.mx For N-methylated amino acids, which can be challenging to separate from their non-methylated counterparts, gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (like acetonitrile (B52724), ACN) is common. scielo.org.mxacs.org

A significant challenge is the separation of D- and L-enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral selector. This can be achieved in two ways:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material (e.g., macrocyclic glycopeptides like teicoplanin) can directly resolve enantiomers. sigmaaldrich.comsigmaaldrich.com

Chiral Derivatization: The amino acid is reacted with a chiral derivatizing agent, such as Marfey's reagent (FDLA) or o-phthaldialdehyde with a chiral thiol (OPA/IBLC), to form diastereomers. nih.govnih.govnih.gov These diastereomers have different physical properties and can be separated on standard achiral RP-HPLC columns. nih.gov

UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times, by using columns with smaller particle sizes (<2 µm). lcms.czmdpi.com This is particularly beneficial for resolving complex mixtures and detecting trace impurities. researchgate.netmdpi.com Several studies have demonstrated successful UHPLC methods for the simultaneous determination of canonical and non-canonical amino acids, including norleucine and various D-amino acids. researchgate.netmdpi.com

Table 1: Representative HPLC/UHPLC Conditions for Purity Analysis of this compound

| Parameter | Analytical HPLC (Chemical Purity) | Chiral UHPLC (Enantiomeric Purity) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) scielo.org.mx | Chiral Stationary Phase (e.g., Teicoplanin-based, 2.1 x 100 mm, <2 µm) sigmaaldrich.com or RP-C18 after derivatization nih.gov |

| Mobile Phase A | 0.1% TFA in Water acs.org | 5 mM Ammonium Acetate in Water mdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile acs.org | Acetonitrile mdpi.com |

| Gradient | 5% to 95% B over 20 minutes | 10% to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 214 nm | Fluorescence (post-derivatization) or UV at 254 nm researchgate.netsigmaaldrich.com |

| Expected Result | Single major peak corresponding to N-Me-D-Nle-OH, indicating high chemical purity (e.g., ≥98%). chemimpex.com | Baseline separation of D- and L-enantiomer peaks, confirming high enantiomeric excess. |

When larger quantities (milligrams to grams) of highly pure this compound are required for research, such as for incorporation into synthetic peptides, preparative HPLC is the method of choice. lsu.edulcms.czgilson.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly greater sample loads.

The process involves a "scale-up" from an optimized analytical method. chromatographyonline.com Mathematical formulas are used to adjust parameters like flow rate, gradient time, and injection volume to maintain the separation quality achieved at the analytical scale. chromatographyonline.comresearchgate.net The goal is to maximize throughput while preserving the resolution between the target compound and any impurities. Following separation, fractions containing the purified compound are collected, combined, and the solvent is removed (e.g., by lyophilization) to yield the final, pure product. lsu.edufrontiersin.org

Table 2: Example of Analytical to Preparative HPLC Scale-Up for this compound Purification

| Parameter | Analytical Method | Preparative Method (Calculated) |

|---|---|---|

| Column Dimensions (ID x L) | 4.6 x 250 mm | 50 x 250 mm |

| Column Packing | C18, 5 µm | C18, 5 µm |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Sample Load | 1 mg | 118 mg |

| Run Time | 20 min | 20 min |

| Solvent Consumption/Run | ~20 mL | ~2360 mL |

| Objective | Method development and purity check | Isolate >100 mg of pure compound chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of molecules. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and fragmentation analysis, which reveals structural details. For a modified amino acid like this compound, various MS techniques are employed to confirm its identity and structure, especially after its incorporation into a peptide sequence.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like amino acids and peptides. nih.gov It transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov When analyzing this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. nih.govtandfonline.com In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For N-methyl amino acids, characteristic losses include the loss of water and carbon monoxide to form an immonium ion, as well as losses related to the side chain and the N-methylamino group. nih.govresearchgate.netresearchgate.net This allows for unambiguous identification and differentiation from isomeric or isobaric compounds. nih.gov

Table 3: Expected ESI-MS Ions for N-Me-D-Nle-OH (MW = 145.20 g/mol )

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₆NO₂]⁺ | 146.12 | Protonated molecular ion, confirms molecular weight. nih.gov |

| [M+Na]⁺ | [C₇H₁₅NO₂Na]⁺ | 168.10 | Sodium adduct, common in ESI. |

| [M+H - (H₂O+CO)]⁺ | [C₆H₁₄N]⁺ | 100.11 | Characteristic immonium ion for N-methylated amino acids. nih.govresearchgate.net |

| [M+H - H₂NCH₃]⁺ | [C₆H₁₁O₂]⁺ | 115.07 | Loss of the methylamine (B109427) group. researchgate.net |

MALDI-TOF is another soft ionization technique highly effective for analyzing biomolecules, especially peptides and proteins. edpsciences.orgeuropeanpharmaceuticalreview.com In this method, the analyte is co-crystallized with a matrix (an energy-absorbing organic acid), and a laser pulse desorbs and ionizes the sample. nih.gov MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. europeanpharmaceuticalreview.com

While ESI-MS is often preferred for small molecules like single amino acids, MALDI-TOF excels in the analysis of peptides containing N-Me-D-Nle. acs.org It provides rapid and accurate molecular weight determination of the entire peptide. shimadzu.com Furthermore, MALDI instruments equipped with tandem MS capabilities (MALDI-TOF/TOF) can be used for peptide sequencing. researchgate.netnih.gov Fragmentation analysis can confirm the position of the N-Me-D-Nle residue within the peptide sequence and differentiate it from its isobaric isomer N-Me-L-isoleucine. shimadzu.comnih.gov

Table 4: MALDI-TOF MS Parameters for a Peptide Containing N-Me-D-Nle

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Matrix | α-Cyano-4-hydroxycinnamic acid (HCCA) acs.org | To absorb laser energy and facilitate ionization. |

| Ionization Mode | Positive Ion | To detect protonated molecules [M+H]⁺. |

| Detector Mode | Reflector | To increase mass accuracy and resolution. acs.org |

| Analysis Type | MS (for MW) or MS/MS (for sequencing) | To determine the mass of the intact peptide or to fragment it for sequence confirmation. shimadzu.comresearchgate.net |

| Expected Result | A single major peak for [M+H]⁺ of the peptide, confirming its molecular weight. |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements (typically to four or five decimal places). rsc.org This high accuracy allows for the determination of a molecule's elemental formula, as very few combinations of atoms will have the same exact mass. rsc.orgacs.org

For a novel or modified compound like N-Me-D-Nle-OH, HRMS is the definitive technique for confirming its elemental composition. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the presumed formula (C₇H₁₅NO₂), the identity of the compound can be confirmed with very high confidence. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. acs.org

Table 5: HRMS Data for Confirmation of N-Me-D-Nle-OH

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Ion Formula | [C₇H₁₆NO₂]⁺ |

| Theoretical Accurate Mass ([M+H]⁺) | 146.11756 |

| Hypothetical Measured Mass ([M+H]⁺) | 146.11751 |

| Mass Error | -0.34 ppm |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | N-Methyl-D-norleucine hydrochloride |

| N-Me-D-Nle-OH | N-Methyl-D-norleucine |

| TFA | Trifluoroacetic acid |

| ACN | Acetonitrile |

| FDLA | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide |

| OPA | o-Phthaldialdehyde |

| IBLC | N-isobutyryl-L-cysteine |

| HCCA | α-Cyano-4-hydroxycinnamic acid |

| N-Me-L-isoleucine | N-Methyl-L-isoleucine |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules, including non-standard amino acids like N-Methyl-D-Norleucine (N-Me-D-Nle) and peptides incorporating this residue. jchps.comslideshare.netcore.ac.uk By analyzing various NMR parameters, researchers can gain profound insights into the three-dimensional arrangement of atoms, the dynamics of the molecule in solution, and the influence of the N-methyl and norleucine side chain on peptide backbone conformation. rcsb.orgrcsb.orgcore.ac.uknih.gov

One-dimensional (1D) ¹H NMR spectra provide initial information about the different types of protons present in the molecule and their chemical environments. jchps.com For this compound, distinct signals would be expected for the N-methyl protons, the α-proton, the protons of the norleucine side chain (β, γ, δ, and ε), and the hydroxyl proton. The chemical shifts (δ) of these protons are highly sensitive to their local electronic environment. ipb.pt

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of these resonances and for determining the molecule's connectivity and spatial structure. slideshare.netcore.ac.uk Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. For N-Me-D-Nle, COSY would show correlations between the α-proton and the β-protons, and sequentially along the norleucine side chain. slideshare.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single amino acid residue. core.ac.ukipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. It is crucial for assigning the carbon and nitrogen signals of the N-Me-D-Nle residue. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for connecting different parts of the molecule, for instance, showing a correlation between the N-methyl protons and the α-carbon. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional conformation of the molecule. core.ac.uk

In the context of peptides containing N-Me-D-Nle, NMR is particularly powerful for studying cis/trans isomerization around the peptide bond preceding the N-methylated residue. core.ac.uk The presence of the N-methyl group can lower the energy barrier for this isomerization, leading to the co-existence of multiple conformations in solution, which can be observed as distinct sets of resonance signals in the NMR spectra. core.ac.ukresearchgate.net By analyzing the relative intensities of these signals, the populations of the different conformers can be determined.

Table 1: Key NMR Parameters and Their Application in the Analysis of N-Me-D-Nle Containing Molecules

| NMR Parameter | Information Provided | Relevance to N-Me-D-Nle Analysis |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Electronic environment of each nucleus. | Reveals the local environment of the N-methyl group, α-carbon, and side chain, and can indicate the presence of different conformers. ipb.pt |

| Scalar Coupling Constants (J-couplings) | Through-bond connectivity and dihedral angles (via Karplus equation). | Confirms the covalent structure and provides information on the conformation of the side chain and backbone. core.ac.uk |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (< 5 Å). | Provides crucial distance restraints for determining the 3D structure and the relative orientation of the N-methyl group and side chain. rcsb.org |

| Relaxation Parameters (T₁, T₂, Heteronuclear NOE) | Molecular dynamics on ps-ns timescale. | Characterizes the flexibility of the norleucine side chain and the peptide backbone. nih.gov |

| Chemical Exchange Saturation Transfer (CEST) | Exchange between different conformational states. | Can be used to study the kinetics of cis/trans isomerization around the N-Me-D-Nle peptide bond. |

Stereochemical Assignment Techniques for D-Norleucine Residues (e.g., Marfey's Analysis)

The determination of the absolute stereochemistry of amino acids is a critical step in the characterization of peptides and other natural products, as the biological activity is often highly dependent on the chirality of its constituent residues. For non-proteinogenic amino acids like D-norleucine, which can be incorporated into molecules of interest, robust analytical methods are required to confirm their configuration. Marfey's method is a widely used and reliable technique for this purpose. biomolther.orgmdpi.comresearchgate.netacs.org

The principle of Marfey's method involves the derivatization of the amino acid of interest with a chiral reagent, known as Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer. biomolther.orgmdpi.com This reaction converts the enantiomeric amino acids (D- and L-norleucine in this case) into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

The general workflow for Marfey's analysis of a peptide containing a D-norleucine residue is as follows:

Hydrolysis: The peptide is first hydrolyzed, typically using strong acid (e.g., 6 M HCl) at elevated temperatures, to break the peptide bonds and release the individual constituent amino acids, including the D-norleucine residue. acs.orgnih.gov

Derivatization: The resulting amino acid hydrolysate is then reacted with Marfey's reagent (L-FDAA) under basic conditions. The primary amine of the amino acids displaces the fluorine atom of L-FDAA, forming stable diastereomeric derivatives. acs.orgmdpi.com

Chromatographic Separation: The mixture of diastereomers is then analyzed by HPLC, typically with UV detection at 340 nm, where the dinitrophenyl group has a strong absorbance. acs.orgresearchgate.net